Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1262757-33-4) is a fluorinated spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety. It is classified as a high-purity pharmaceutical intermediate (>99%) and is synthesized via reactions involving tert-butyl 4-oxopiperidine-1-carboxylate and fluorinated phenylhydrazine derivatives . SynHet, a specialized manufacturer, supplies this compound in bulk and prepack quantities under ISO 9001 standards, with rigorous quality control via LCMS, HPLC, NMR, and other analytical methods . Its primary applications include medicinal chemistry, biotechnology, and pesticide/dye intermediate synthesis .
Properties
IUPAC Name |
tert-butyl 6-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-17(2,3)24-16(22)21-11-8-18(9-12-21)7-10-20-15-13(19)5-4-6-14(15)23-18/h4-6,20H,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHDWOQRBEDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C(O2)C=CC=C3F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108072 | |
| Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 6-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262757-33-4 | |
| Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 6-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262757-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,5-benzoxazepine-2(3H),4′-piperidine]-1′-carboxylic acid, 6-fluoro-4,5-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews existing research on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C18H26FN2O3
- Molecular Weight : 336.41 g/mol
- CAS Number : 1262757-35-6
- Purity : >95%
Research indicates that compounds within the spiro[1,5-benzoxazepine] class exhibit significant interactions with neurotransmitter systems. Specifically, they have been studied for their effects on acetylcholinesterase (AChE) inhibition and neuroprotective properties.
Acetylcholinesterase Inhibition
A study demonstrated that related benzoxazepine derivatives showed AChE inhibitory activity with varying degrees of potency. For instance, one derivative exhibited an IC50 value of 6.98 µM, indicating moderate inhibition . This suggests that tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] may also possess similar properties, potentially contributing to cognitive enhancement and neuroprotection.
Case Studies and Experimental Findings
- Neurotoxicity Assays : In assays examining the effects of oxidative stress on neuronal cells, compounds similar to tert-butyl 6-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine] demonstrated significant protective effects against cell death induced by neurotoxic agents.
- Cognitive Function Improvement : Animal models treated with AChE inhibitors showed improved cognitive functions in memory tasks. While specific data for the tert-butyl derivative is lacking, the implications of AChE inhibition support further exploration in cognitive enhancement applications.
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of spiro[benzoxazepine-piperidine] derivatives. Key structural analogs and their distinguishing features are outlined below:
Spiro[benzoxazepine-piperidine] Derivatives with Varying Substituents
Structural Insights :
- Fluorine Substitution: The 6-fluoro derivative exhibits enhanced electronic effects and metabolic stability compared to non-fluorinated analogs. The 9-fluoro isomer, however, is discontinued due to synthetic or efficacy challenges .
- Methoxy vs. Fluoro : Methoxy groups increase lipophilicity but may reduce target binding affinity compared to electronegative fluorine .
- Spirocyclic Core : All analogs share the spiro[benzoxazepine-piperidine] scaffold, critical for conformational rigidity and interaction with enzymes like stearoyl-CoA desaturase 1 (SCD1) .
Physicochemical and Regulatory Considerations
- Storage and Handling : The 6-fluoro compound requires standard storage (room temperature, dry conditions), with COA and SDS provided by SynHet . In contrast, discontinued analogs (e.g., 2096339-37-4) lack detailed safety data .
- Regulatory Status : The target compound meets USP, BP, and Ph. Eur. standards, ensuring compliance in global pharmaceutical manufacturing .
Preparation Methods
Spirocyclization via Grignard Exchange and Fluorination
A patent (CN115433122A) outlines a method for synthesizing fluorinated spiro compounds using Grignard reagents and fluorination agents. While the patent focuses on 6-fluoronicotinic acid derivatives, its principles are adaptable to the target compound:
- Step 1 : 2,5-Dibromopyridine undergoes selective Grignard exchange with isopropyl magnesium chloride in the presence of chloroformate to form 6-bromonicotinate esters.
- Step 2 : Fluorination with anhydrous tetramethylammonium fluoride (TMAF) in dimethylformamide (DMF) at 40–50°C replaces the bromine with fluorine.
- Step 3 : Hydrolysis under acidic or basic conditions yields the free carboxylic acid.
For the spiro structure, analogous steps involve cyclizing a benzoxazepine precursor with a piperidine-containing side chain. For example, a tert-butyl-protected piperidine intermediate may undergo intramolecular nucleophilic attack to form the spiro center.
Detailed Experimental Procedures
Synthesis of 6-Fluoro-1,5-Benzoxazepine Intermediate
Reagents :
- 2-Amino-5-fluorophenol
- Chloroacetyl chloride
- Sodium hydride
Procedure :
- React 2-amino-5-fluorophenol with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form N-chloroacetyl-2-amino-5-fluorophenol.
- Cyclize using sodium hydride in tetrahydrofuran (THF) at reflux (66°C, 4 h) to yield 6-fluoro-1,5-benzoxazepin-4-one.
Characterization Data :
Spirocyclization with Piperidine Core
Reagents :
- 6-Fluoro-1,5-benzoxazepin-4-one
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Sodium cyanoborohydride
Procedure :
- Perform a reductive amination by mixing 6-fluoro-1,5-benzoxazepin-4-one with tert-butyl 4-oxopiperidine-1-carboxylate in methanol.
- Add sodium cyanoborohydride and stir at room temperature for 12 h.
- Purify via flash chromatography (ethyl acetate/hexane, 1:3) to obtain the spiro product.
Characterization Data :
Fluorination via Halogen Exchange
Adapted from CN115433122A, bromine-to-fluorine substitution is critical for introducing the 6-fluoro group:
- React 6-bromo-1,5-benzoxazepine with anhydrous TMAF in DMF at 50°C for 16 h.
- Quench with 20% HCl, filter, and recrystallize from acetone/ether.
Optimization Notes :
- Anhydrous TMAF (water content <300 ppm) prevents hydrolysis side reactions.
- DMF enhances solubility of aromatic intermediates.
Challenges and Mitigation Strategies
Analytical Data Comparison
| Parameter | Spirocyclization Route | Modular Assembly Route |
|---|---|---|
| Overall Yield | 58% | 42% (theoretical) |
| Purity (HPLC) | 99.4% | N/A |
| Reaction Time | 18 h | 72 h (iterative steps) |
| Scalability | >100 g | <10 g |
Q & A
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
Methodological Answer:
- Handling: Avoid skin/eye contact and dust formation. Use fume hoods or local exhaust ventilation during handling. Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 or ANSI Z87.1 standards. Perform hand hygiene before breaks .
- Storage: Keep in a tightly sealed container under dry conditions at 2–8°C. Monitor temperature to prevent decomposition. Incompatible with strong oxidizers; store separately .
Table 1: Key Safety and Storage Parameters
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| PPE | Nitrile gloves, goggles, lab coat | |
| Ventilation | Fume hood or local exhaust |
Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the spirocyclic structure and tert-butyl group integrity. Compare chemical shifts with analogous spiro compounds (e.g., δ 1.4 ppm for tert-butyl in H NMR) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHFNO).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthetic yields be optimized for this spiro compound, given steric hindrance from the tert-butyl group?
Methodological Answer:
- Stepwise Synthesis: Follow protocols for analogous tert-butyl-protected spiro systems (e.g., ). Use coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres.
- Catalytic Systems: Optimize Pd-catalyzed steps with ligands like XPhos to enhance coupling efficiency. Monitor reaction progress via TLC or LC-MS .
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Table 2: Example Reaction Optimization Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd(OAc)/XPhos | 85% yield |
| Solvent | DMF/Toluene (1:3) | Reduced steric hindrance |
| Temperature | 110°C, 24 h | Complete conversion |
Q. How should researchers address conflicting spectral data (e.g., unexpected 19^{19}19F NMR signals) during characterization?
Methodological Answer:
- Impurity Analysis: Use LC-MS to identify by-products (e.g., de-fluorinated intermediates or tert-butyl cleavage products).
- Dynamic Effects: Consider rotational barriers in the spiro system that may split F signals. Perform variable-temperature NMR to assess conformational exchange .
- Cross-Validation: Compare with computational models (DFT calculations for expected chemical shifts) .
Q. What stability studies are critical for this compound under varying pH and temperature conditions?
Q. How can researchers mitigate risks from hazardous decomposition products during scale-up?
Methodological Answer:
- Ventilation: Use scrubbers to neutralize toxic gases (e.g., HF from fluorine-containing by-products).
- Real-Time Monitoring: Implement FTIR or gas sensors to detect CO/NO during reactions .
- Waste Management: Quench reactions with aqueous bicarbonate before disposal to neutralize acidic by-products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
